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Compound of Interest

Compound Name: 2-Bromo-3,6-difluoropyridine

Cat. No.: B2582288 Get Quote

An In-Depth Technical Guide to 2-Bromo-3,6-difluoropyridine: Properties, Reactivity, and

Applications

Executive Summary
2-Bromo-3,6-difluoropyridine is a halogenated pyridine derivative that has emerged as a

highly versatile and valuable building block in modern synthetic chemistry. Its strategic

substitution pattern—a bromine atom amenable to cross-coupling and two activating fluorine

atoms—provides a scaffold with orthogonal reactivity, making it particularly sought after in the

fields of drug discovery and agrochemical development. The incorporation of fluorine can

significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive

molecules, making fluorinated heterocycles like this one critical components in the design of

next-generation therapeutics and crop protection agents.[1] This guide provides an in-depth

analysis of the physicochemical properties, unique reactivity, and key applications of 2-Bromo-
3,6-difluoropyridine, complete with field-proven experimental protocols for its use.

Physicochemical and Structural Data
The foundational properties of 2-Bromo-3,6-difluoropyridine are summarized below. This

data is critical for reaction planning, stoichiometry calculations, and safety assessments.
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Property Value Source(s)

Molecular Formula C₅H₂BrF₂N [2][3][4]

Molecular Weight 193.98 g/mol [2][5][6]

CAS Number 1382786-22-2 [2][3][4][7]

IUPAC Name 2-bromo-3,6-difluoropyridine [3]

Typical Purity ≥95% - 97% [2][3]

Appearance Dark colored oil [4]

SMILES FC1=NC(Br)=C(F)C=C1 [3]

The Scientific Rationale: Reactivity and Synthetic
Utility
The synthetic power of 2-Bromo-3,6-difluoropyridine stems from the distinct electronic

environment of its pyridine core, engineered by its three halogen substituents. Understanding

this environment is key to exploiting its full potential.

The Role of the Bromine Atom (C2): The carbon-bromine bond at the 2-position is the

primary site for metal-catalyzed cross-coupling reactions. Its bond strength and polarizability

make it an excellent substrate for oxidative addition to a low-valent palladium(0) or other

metal catalyst, initiating catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig

reactions. This allows for the precise and efficient formation of carbon-carbon or carbon-

nitrogen bonds.

The Influence of Fluorine Atoms (C3 & C6): The two fluorine atoms are potent electron-

withdrawing groups that significantly influence the molecule's reactivity in two ways:

Ring Activation for SNAr: By withdrawing electron density, the fluorine atoms render the

pyridine ring electron-deficient and thus highly susceptible to Nucleophilic Aromatic

Substitution (SNAr). The carbon atoms at positions 2-, 4-, and 6- of a pyridine ring are

inherently electron-poor; the additional fluorine at C6 further activates this position for

nucleophilic attack. This allows for the displacement of the C6-fluoride by a range of

nucleophiles.
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Modulation of Physicochemical Properties: In the final molecule, the fluorine atoms often

improve metabolic stability by blocking sites of oxidative metabolism and can enhance

binding affinity to biological targets through favorable electrostatic interactions.[1]

This dual reactivity allows for a sequential and controlled functionalization of the pyridine

scaffold.

Caption: Logical relationship of substituents to reaction types.

Key Synthetic Applications & Methodologies
The true value of a building block is demonstrated through its application. Below are detailed,

field-proven protocols that serve as a robust starting point for researchers.

Application 1: Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures

common in pharmaceuticals. The C2-Br bond of the substrate is selectively targeted.

Workflow: Suzuki-Miyaura Coupling
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Start:
Inert Atmosphere Flask

Combine:
1. 2-Bromo-3,6-difluoropyridine (1.0 eq)

2. Arylboronic Acid (1.1-1.5 eq)
3. Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

Add Degassed Solvent:
(e.g., 1,4-Dioxane/H₂O)

Add Pd Catalyst & Ligand:
(e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

Heat Reaction:
(e.g., 80-100 °C)

Monitor by TLC/LC-MS

Aqueous Workup:
Dilute with water, extract with
organic solvent (e.g., EtOAc)

Purification:
Flash Column Chromatography

Final Product:
2-Aryl-3,6-difluoropyridine

Click to download full resolution via product page

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
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Detailed Step-by-Step Protocol (Self-Validating System):

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 2-Bromo-3,6-difluoropyridine (1.0 equiv), the desired arylboronic

acid (1.2 equiv), and cesium carbonate (2.5 equiv).

Causality: An inert atmosphere (N₂ or Argon) is critical to prevent the oxidation and

deactivation of the Pd(0) catalyst. Cesium carbonate is an effective base for activating the

boronic acid to facilitate transmetalation.[8]

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a

4:1 ratio).

Causality: Degassing the solvent (by sparging with N₂ or via freeze-pump-thaw cycles)

removes dissolved oxygen. The presence of water can often accelerate the reaction and

aid in dissolving the base.

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

Causality: Pd(PPh₃)₄ is a pre-catalyst that readily provides the active Pd(0) species

required to initiate the catalytic cycle via oxidative addition into the C-Br bond.

Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed, as

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the desired 2-aryl-3,6-difluoropyridine.

Trustworthiness: This protocol is self-validating as reaction progress is monitored to

completion, and the final product is purified to homogeneity, which can be confirmed by

NMR and MS analysis.
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Application 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the ring allows for the displacement of the C6-fluoride, a

reaction that is often challenging on non-activated aromatic systems.

Detailed Step-by-Step Protocol:

Reagent Setup: In a sealed vial, dissolve 2-Bromo-3,6-difluoropyridine (1.0 equiv) in a

polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Causality: Polar aprotic solvents are essential as they solvate the cation of the base but

not the nucleophile, enhancing its nucleophilicity. They also help stabilize the charged

intermediate (Meisenheimer complex) formed during the reaction.[9]

Add Nucleophile and Base: Add the nucleophile (e.g., a primary/secondary amine or an

alcohol, 1.5 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or

potassium carbonate (K₂CO₃) (2.0 equiv).

Causality: The base deprotonates the nucleophile (if it's an alcohol or amine N-H) or

neutralizes the H-F generated during the reaction, driving the equilibrium towards the

product.

Reaction: Heat the mixture (e.g., 80-120 °C) and stir. Monitor the reaction for the

disappearance of the starting material by TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract

with an appropriate organic solvent. The subsequent purification is typically achieved via

flash chromatography.

Application 3: Scaffolding for Protein Degraders
(PROTACs)
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the

degradation of a target protein.[10][11] They consist of a ligand for the protein of interest (POI),

a ligand for an E3 ligase, and a linker. 2-Bromo-3,6-difluoropyridine is an ideal starting point

for such molecules due to its orthogonal handles. One could envision a synthetic strategy

where the C2-Br is used to attach the POI ligand via Suzuki coupling, and the C6-F is later
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displaced by a nucleophilic linker destined for attachment to an E3 ligase ligand. This modular

approach is highly valued in PROTAC development.[11]

Synthesis of 2-Bromo-3,6-difluoropyridine
While commercially available, understanding the synthesis of this reagent provides insight into

potential impurities and alternative production routes. A common laboratory-scale preparation is

outlined below.

Synthesis from (3,6-difluoropyridin-2-yl)hydrazine:[4]

Dissolution: Dissolve (3,6-difluoropyridin-2-yl)hydrazine (1.0 equiv) in trichloromethane.

Bromination: Slowly add bromine (2.0 equiv) dropwise to the stirring solution at room

temperature.

Heating: Stir the reaction mixture at 60 °C for 1 hour.

Quenching: Cool the mixture to 0 °C and carefully quench by the slow dropwise addition of a

saturated sodium bicarbonate solution until effervescence ceases.

Extraction & Isolation: Add dichloromethane for extraction. Separate the organic layer, dry it

over anhydrous magnesium sulfate, filter, and remove the solvent by vacuum evaporation to

yield 2-bromo-3,6-difluoropyridine.

Other established methods for synthesizing related fluoropyridines include halogen-exchange

(Halex) reactions on polychlorinated or polybrominated pyridines using fluoride sources like KF

or CsF, and the Balz–Schiemann reaction involving diazotization of an aminopyridine in the

presence of a fluoride source.[3][5]

Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling

protocols is non-negotiable.
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Hazard Category GHS Statement Precautionary Code

Acute Toxicity, Oral Harmful if swallowed. P264, P270, P301+P312

Skin Irritation Causes skin irritation. P280, P302+P352

Eye Irritation Causes serious eye irritation. P280, P305+P351+P338

Respiratory Irritation
May cause respiratory

irritation.
P261, P271, P304+P340

Handling: Always handle 2-Bromo-3,6-difluoropyridine inside a certified chemical fume

hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety

glasses with side shields, and a lab coat. Avoid breathing fumes or vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This compound should be treated as hazardous chemical waste.

Conclusion
2-Bromo-3,6-difluoropyridine is more than just a chemical reagent; it is an enabling tool for

innovation in medicinal and materials chemistry. Its well-defined and orthogonal reaction sites

—the C2-bromine for cross-coupling and the C6-fluorine for SNAr—provide chemists with a

reliable and versatile platform for constructing complex molecular architectures. By

understanding the fundamental principles of its reactivity and employing robust, validated

protocols, researchers can effectively leverage this building block to accelerate their discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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